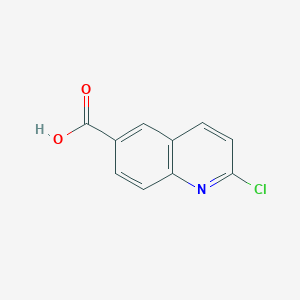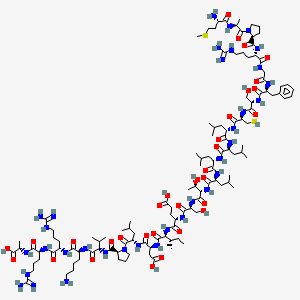
2-Chlor-N,6-dimethylpyrimidin-4-amin
Übersicht
Beschreibung
2-Chloro-N,6-dimethylpyrimidin-4-amine is a synthetic compound with the molecular formula C6H8ClN3 It is a pyrimidine derivative, characterized by the presence of a chloro group at the second position and two methyl groups at the sixth and fourth positions of the pyrimidine ring
Wissenschaftliche Forschungsanwendungen
2-Chloro-N,6-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:
Antifungal Research: The compound and its derivatives have shown effectiveness against fungi such as Aspergillus terreus and Aspergillus niger.
Cancer Research: Derivatives of this compound have been studied for their antiangiogenic properties, particularly in inhibiting VEGFR-2 kinase, which is crucial in angiogenesis.
Molecular Recognition and Drug Design: The structural analysis of its derivatives has provided insights into their potential in drug design, focusing on molecular recognition processes involving hydrogen bonding.
Supramolecular Chemistry: The compound is used in the formation of cocrystals with carboxylic acids, highlighting its versatility as a building block in supramolecular assemblies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-N,6-dimethylpyrimidin-4-amine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloropyrimidine with N,N-dimethylamine under controlled conditions. The reaction typically takes place in a solvent such as methanol or ethanol, and the temperature is maintained between 25°C and 30°C for optimal yield .
Another method involves the use of microwave-assisted synthesis, where 2-chloro-4,6-dimethylpyrimidine reacts with aniline derivatives under microwave irradiation. This method significantly reduces the reaction time and increases the efficiency of the synthesis .
Industrial Production Methods
In industrial settings, the production of 2-Chloro-N,6-dimethylpyrimidin-4-amine often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography, where solvents like dichloromethane and isopropanol are used as eluents .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in cross-coupling reactions with aryl or alkyl halides in the presence of transition metal catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 2-amino-N,6-dimethylpyrimidin-4-amine or 2-thio-N,6-dimethylpyrimidin-4-amine are formed.
Oxidation Products: N-oxides of the pyrimidine ring are common products.
Reduction Products: Amines and other reduced derivatives are typically obtained.
Wirkmechanismus
The mechanism of action of 2-Chloro-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Antifungal Activity: The compound disrupts the cell membrane integrity of fungi, leading to cell lysis and death.
Antiangiogenic Activity: It inhibits the VEGFR-2 kinase pathway, preventing the formation of new blood vessels necessary for tumor growth.
Molecular Recognition: The compound forms hydrogen bonds with target molecules, facilitating specific interactions crucial for drug action.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-N,6-dimethylpyrimidin-4-amine can be compared with other similar compounds such as:
2-Chloro-4,6-dimethylpyrimidine: Lacks the amino group at the fourth position, making it less reactive in nucleophilic substitution reactions.
2-Amino-4,6-dimethylpyrimidine: Lacks the chloro group, which limits its use in certain substitution reactions.
2-Chloro-4-methylpyrimidine: Has only one methyl group, affecting its steric and electronic properties.
The uniqueness of 2-Chloro-N,6-dimethylpyrimidin-4-amine lies in its combination of chloro and amino groups, which provide a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
2-chloro-N,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-5(8-2)10-6(7)9-4/h3H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRJBFZIBXQRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600563 | |
| Record name | 2-Chloro-N,6-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3569-33-3 | |
| Record name | 2-Chloro-N,6-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,6-dimethylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)









